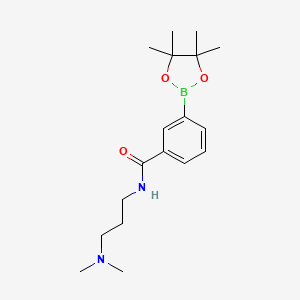

![molecular formula C10H6F3NO2 B1304650 5-[4-(Trifluoromethoxy)phenyl]isoxazole CAS No. 387824-49-9](/img/structure/B1304650.png)

5-[4-(Trifluoromethoxy)phenyl]isoxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[4-(Trifluoromethoxy)phenyl]isoxazole" is a derivative of isoxazole, a five-membered heteroaromatic ring system that can exhibit interesting chemical properties and biological activities. Isoxazole derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate can afford difluoromethylenated 1,2,4-oxadiazole-containing compounds . Additionally, 5-trifluoromethyl-2-isoxazoline derivatives with a triflyl group at the 4-position can be synthesized via diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent . The synthesis of 5-(tributylstannyl)isoxazoles through 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane has also been reported, with subsequent iodination and palladium-catalyzed benzoylation yielding various isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can exhibit tautomerism, as seen in the case of 5-hydroxyisoxazoles, which exist in the OH form in various phases and can exist as mixtures of the CH and NH forms in solution . The tautomeric forms can be influenced by the polarity of the solvent. The molecular structure can also be affected by substituents on the isoxazole ring, as seen in the case of 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, where the trifluoromethyl group's position on the phenyl ring influences the tautomeric form .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, the photochemical reactions of 4-substituted 5-Methyl-3-phenyl-isoxazoles can lead to isomerization and formation of oxazoles . The palladium-catalyzed cross-coupling reaction of stannylisoxazole with 2-bromonitrobenzene followed by catalytic hydrogenation can result in the formation of quinolinones . Additionally, the reaction of isoxazolyl thioureas with ethyl bromopyruvate can give rise to a series of compounds including pyrazolones and oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the substituents attached to the isoxazole ring. For instance, the basicity of isoxazole and its derivatives has been recorded, with isoxazol-5-ones being acids of comparable strength to carboxylic acids . The presence of a triflyl group at the 4-position of isoxazoles can significantly influence their reactivity and potential biological function . The synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes has been explored, highlighting the regioselective nature of these reactions and the potential for large-scale synthesis .

科学研究应用

Synthesis and Chemical Properties

Studies have developed methods for synthesizing isoxazole compounds, highlighting the versatility and potential utility of these structures in chemical synthesis. For example, Stephens and Blake (2004) demonstrated the C-4 fluorination of 3,5-diarylisoxazoles using the N-F reagent Selectfluor®, showing that various substrates could be effectively modified under different conditions (C. E. Stephens & J. A. Blake, 2004). Furthermore, Kawai et al. (2014) achieved the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, suggesting these compounds as a new class of antiparasiticides (Hiroyuki Kawai et al., 2014).

Structural Characterization and Theoretical Studies

Research on isoxazole derivatives includes extensive structural analysis and theoretical modeling. Brancatelli et al. (2011) performed crystallographic and theoretical studies on arylidene-isoxazolone compounds, providing insights into the effects of π-donor methoxy substituents on the compounds' properties (G. Brancatelli et al., 2011).

Potential Biological Applications

Isoxazole derivatives have been explored for their potential biological activities, including their role as precursors in the synthesis of biologically active molecules. Shibata (2014) discussed the activation of aromatic diaryl isoxazoles for the synthesis of difluoromethylated isoxazolines, highlighting their importance as promising drug candidates (N. Shibata, 2014).

Applications in Material Science and Liquid Crystals

Isoxazole compounds have also found applications in material science. Sales et al. (2019) reported on the synthesis of liquid crystals based on isoxazolines, indicating the relevance of these compounds in developing new materials (E. S. Sales et al., 2019).

未来方向

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . There is also interest in the development of isoxazole derivatives as regulators of immune functions .

属性

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-16-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAQWIIUKPAQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Trifluoromethoxy)phenyl]isoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)